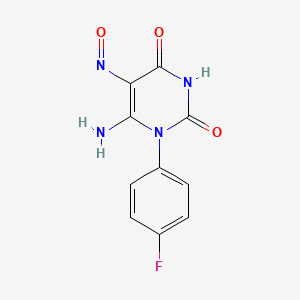

6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione”, there are related studies on the synthesis of pyrido[2,3-d]pyrimidines. One such study explores ultrasound-assisted efficient synthesis of pyrido[2,3-d]pyrimidines via multicomponent reaction of Meldrum’s acid, aromatic aldehydes and 6-amino-1,3-dimethyluracil in presence of Ag-TiO2 nanocomposites (NCs) as a green heterogeneous catalyst in aqueous media .Aplicaciones Científicas De Investigación

Activation and Desensitization of AMPA/kainate Receptors

A study on the activity of willardiines, including derivatives similar in structure to 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione, at AMPA/kainate receptors demonstrated that simple changes in molecular structure can markedly affect an agonist's ability to produce desensitization. This research provides insights into the design of novel compounds targeting neurotransmitter receptors for neurological disorders treatment (Patneau et al., 1992).

NO-Generating Property for Therapeutic Applications

A study on the oxidative intramolecular cyclization of compounds structurally related to 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione revealed their potential in generating nitric oxide (NO) in the presence of thiols. This property is significant for therapeutic applications, including the treatment of cardiovascular diseases and as part of drug delivery systems (Sako et al., 1998).

Polymerization with Diisocyanates

Research into the polymerization of derivatives of 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione with diisocyanates has led to the development of novel aliphatic-aromatic polyureas. These polymers exhibit potential applications in materials science, highlighting the versatility of this compound in polymer synthesis (Mallakpour & Rafiee, 2003).

Fluorescently Labeled Derivatives for Immunoassay

The conversion of compounds related to 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione into fluorescently labeled derivatives demonstrates their utility in developing automated immunoassay methods for drug monitoring in biofluids. This application is crucial for the pharmaceutical industry and clinical diagnostics (Yahioglu et al., 1997).

Urease Inhibition

A study on the urease inhibition activity of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, structurally related to 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione, identified compounds with significant inhibitory effects. These findings are valuable for the development of treatments for diseases associated with Helicobacter pylori infections and agricultural applications to reduce the loss of nitrogen fertilizers (Rauf et al., 2010).

Propiedades

IUPAC Name |

6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4O3/c11-5-1-3-6(4-2-5)15-8(12)7(14-18)9(16)13-10(15)17/h1-4H,12H2,(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAVTPYNRLKORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713695.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2713708.png)

![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)

![4-Methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2713715.png)